molecular formula C21H22ClFN2O3 B4260333 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide

Cat. No.: B4260333
M. Wt: 404.9 g/mol
InChI Key: SLYCJLDDZVBTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as AC-262,356 and belongs to the class of selective androgen receptor modulators (SARMs). AC-262,356 has been shown to have a high affinity for the androgen receptor (AR) and exhibits tissue-selective anabolic effects.

Mechanism of Action

AC-262,356 exerts its tissue-selective anabolic effects by binding to the androgen receptor (AR) and stimulating protein synthesis in skeletal muscle and bone tissue. Unlike traditional anabolic steroids, AC-262,356 does not bind to the AR in other tissues such as the prostate gland and therefore does not cause the adverse effects associated with these compounds.
Biochemical and Physiological Effects
AC-262,356 has been shown to increase muscle mass and strength in animal models without causing the adverse effects associated with traditional anabolic steroids. AC-262,356 has also been shown to improve bone density and muscle mass in elderly mice. In addition, AC-262,356 has been shown to inhibit the growth of prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of AC-262,356 is its tissue-selective anabolic effects. This makes it a potentially safer alternative to traditional anabolic steroids, which can cause adverse effects in non-target tissues such as the prostate gland. However, one limitation of AC-262,356 is that its long-term safety and efficacy have not been fully established.

Future Directions

Future research on AC-262,356 could focus on its potential therapeutic applications in sports medicine, aging, and cancer. In sports medicine, further studies could be conducted to determine the optimal dosage and duration of treatment required to achieve maximum muscle mass and strength gains. In aging research, future studies could focus on the long-term safety and efficacy of AC-262,356 in elderly humans. In cancer research, further studies could be conducted to determine the mechanism of action of AC-262,356 in inhibiting the growth of prostate cancer cells.

Scientific Research Applications

AC-262,356 has been extensively studied for its potential therapeutic applications in various fields, including sports medicine, aging, and cancer. In sports medicine, AC-262,356 has been shown to increase muscle mass and strength in animal models without causing the adverse effects associated with traditional anabolic steroids. In aging research, AC-262,356 has been shown to improve bone density and muscle mass in elderly mice. In cancer research, AC-262,356 has been shown to inhibit the growth of prostate cancer cells.

Properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(3-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c1-14(26)25-9-7-18(8-10-25)28-20-6-5-16(22)12-19(20)21(27)24-13-15-3-2-4-17(23)11-15/h2-6,11-12,18H,7-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYCJLDDZVBTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide
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2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide
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2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide
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2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide
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2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide
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2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide

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